2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol

Asymmetric catalysis Ligand design Coordination chemistry

2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol (CAS 1153902-87-4; molecular formula C₁₂H₁₉NO₂; MW 209.28 g/mol) is a chiral phenolic amino alcohol bearing a secondary amine bridge between a 1-hydroxypropan-2-yl group and a 1-(2-hydroxyphenyl)propyl scaffold. The compound belongs to the broader class of 2-(aminoalkyl)phenol derivatives, which have established utility as chiral ligands in homogeneous asymmetric catalysis, particularly in enantioselective organozinc additions to aldehydes and ketone reductions.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13245723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1O)NC(C)CO
InChIInChI=1S/C12H19NO2/c1-3-11(13-9(2)8-14)10-6-4-5-7-12(10)15/h4-7,9,11,13-15H,3,8H2,1-2H3
InChIKeyYWQZBLCLTGPWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol – Compound Class, Physicochemical Identity, and Procurement Specifications


2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol (CAS 1153902-87-4; molecular formula C₁₂H₁₉NO₂; MW 209.28 g/mol) is a chiral phenolic amino alcohol bearing a secondary amine bridge between a 1-hydroxypropan-2-yl group and a 1-(2-hydroxyphenyl)propyl scaffold . The compound belongs to the broader class of 2-(aminoalkyl)phenol derivatives, which have established utility as chiral ligands in homogeneous asymmetric catalysis, particularly in enantioselective organozinc additions to aldehydes and ketone reductions [1]. Commercially, the racemic mixture is supplied at 95% purity with storage at 2–8°C under dry, sealed conditions .

Chiral amino alcohol ligand scaffold for asymmetric catalysis research
Racemic mixture provides multiple stereoisomers for stereochemical screening
Secondary amine and phenolic/alcoholic hydroxyls enable tridentate O,N,O coordination

Why 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol Cannot Be Replaced by Primary Amine or Simpler Aminoalkylphenol Analogs


Substituting 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol with the closest primary amine congener, 2-(1-aminopropyl)phenol (CAS 52500-61-5), introduces three concurrent functional alterations that undermine its utility in stereoselective applications: (i) loss of the N-(1-hydroxypropan-2-yl) substituent reduces hydrogen-bond donor/acceptor capacity from 3/3 to 2/2, altering both metal coordination geometry and substrate recognition in asymmetric catalytic cycles ; (ii) elimination of the second stereogenic center collapses the chiral space accessible to the ligand scaffold, a parameter directly linked to enantioselectivity outcomes in 2-(aminoalkyl)phenol-catalyzed reactions [1]; and (iii) the computed XLogP3 decreases from 2.2 to approximately 1.5–1.7 for the primary amine, modifying phase-transfer and membrane-partitioning behaviour in both catalytic and biological contexts [2]. These differences are structural rather than cosmetic, and render class-level substitution scientifically unsound without re-optimisation of the entire reaction or assay system.

Target Compound 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol
Primary Amine Analog 2-(1-Aminopropyl)phenol
H-Bond Capacity Reduced donors and acceptors may alter metal coordination geometry and substrate recognition
Chiral Space Fewer stereocenters limit accessible enantioselectivity outcomes and diastereomeric screening
Lipophilicity Lower XLogP3 may reduce organic-phase catalyst residence time in biphasic reaction systems

Quantitative Differentiation Evidence for 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol Versus Primary Amine and Positional Isomer Comparators


Increased Hydrogen-Bond Donor and Acceptor Capacity Relative to 2-(1-Aminopropyl)phenol

2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol provides three hydrogen-bond donors (phenolic OH, secondary amine NH, alcoholic OH on the N-substituent) and three hydrogen-bond acceptors (phenolic O, amine N, alcoholic O), compared with only two donors (phenolic OH, primary amine NH₂) and two acceptors (phenolic O, amine N) for the primary amine analog 2-(1-aminopropyl)phenol . This expanded H-bond inventory is directly relevant to metal-chelate stability and substrate pre-organisation in the transition states of enantioselective transformations catalysed by 2-(aminoalkyl)phenol ligands [1].

H-Bond Capacity
Reported
HBD 3 / HBA 3 vs. HBD 2 / HBA 2 (primary amine)
Supports coordination chemistry review
Computed from SMILES descriptors
Asymmetric catalysis Ligand design Coordination chemistry

Elevated Lipophilicity (XLogP3 = 2.2) Enabling Superior Organic-Phase Partitioning Versus Primary Amine Analog

The target compound exhibits a computed XLogP3 of 2.2, placing it in a lipophilicity range suitable for organic-solvent-based homogeneous catalysis and biphasic reaction systems [1]. The primary amine analog 2-(1-aminopropyl)phenol, lacking the lipophilic N-isopropanol substituent, has an estimated XLogP3 of approximately 1.5–1.7 (class-level inference based on the methyl and methylene deletion from the target scaffold) . This ΔlogP of 0.5–0.7 log units translates to roughly a 3- to 5-fold higher organic/aqueous partition coefficient for the target compound, a meaningful difference in phase-transfer-limited catalytic cycles.

Lipophilicity
Class-level
XLogP3 2.2 vs. ~1.5–1.7 (primary amine)
May support organic-phase partitioning
Experimental logP not available
Phase-transfer catalysis Membrane permeability Lipophilicity optimisation

Two Stereogenic Centers Provide Expanded Chiral Space Versus Single-Center 2-(Aminoalkyl)phenol Ligands

The target compound possesses two undefined atom stereocenters (at the 1-propyl carbon and the N-substituent 2-carbon of the 1-hydroxypropan-2-yl group), yielding four possible stereoisomers in the racemic mixture [1]. In contrast, 2-(1-aminopropyl)phenol and 3-[(1R,2S)-1-amino-2-hydroxypropyl]phenol each possess only one stereocenter (or two with constrained relative configuration), offering a narrower chiral space [2]. The Cimarelli and Palmieri review establishes that enantiopure 2-(aminoalkyl)phenol derivatives with multiple stereogenic elements achieve enantioselectivities exceeding 90% ee in diethylzinc addition to aldehydes, and that diastereomeric ligand pairs can invert the sense of asymmetric induction [3].

Stereogenic Centers
Class-level
4 stereoisomers vs. 2 enantiomers
Expands stereochemical screening space
Racemic mixture, undefined stereocenters
Enantioselective catalysis Chiral ligand library Diastereomeric diversity

Topological Polar Surface Area (TPSA = 52.5 Ų) Balances Membrane Permeability and Solubility Relative to Higher-TPSA Dihydroxy Analogs

The computed TPSA of 52.5 Ų for 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol occupies an intermediate range between primary amine analog 2-(1-aminopropyl)phenol (estimated TPSA ≈ 46 Ų) and dihydroxy analog 3-[(1R,2S)-1-amino-2-hydroxypropyl]phenol (TPSA = 66.5 Ų) [1][2]. In drug-likeness filters, TPSA values below 60 Ų are generally associated with favourable intestinal absorption, while values above 60 Ų improve aqueous solubility but may compromise passive membrane permeability [3]. The target compound's TPSA of 52.5 Ų places it in the optimal window for both properties, unlike comparator compounds at either extreme.

TPSA
Reported
52.5 Ų vs. 66.5 Ų (dihydroxy) / ~46 Ų (primary amine)
Balances permeability and solubility properties
Computed TPSA from PubChem
Drug-likeness ADME prediction Catalyst design

Secondary Amine Architecture Confers Distinct Reactivity as a Synthetic Building Block Compared to Primary Amine and Tertiary Amine Analogs

The secondary amine functionality in 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol enables selective N-functionalisation (alkylation, acylation, sulfonylation) without the competing bis-functionalisation that plagues primary amine substrates such as 2-(1-aminopropyl)phenol . Unlike tertiary amine analogs, this secondary amine retains one N–H bond, preserving the capacity for hydrogen-bond donation critical to both receptor-ligand interactions and transition-state stabilisation in organocatalysis [1]. The commercial availability of this compound at 95% purity with a single secondary amine handle eliminates the need for selective protection/deprotection sequences required when using the primary amine precursor .

Amine Architecture
Class-level
1 reactive N–H (secondary) vs. 2 N–H (primary)
Enables selective N-functionalisation
Reduces bis-functionalisation side products
Medicinal chemistry Parallel synthesis Library diversification

Rotatable Bond Count (nRotB = 5) Confers Greater Conformational Flexibility Than Constrained Cyclic Analogs

With a rotatable bond count of 5, 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol occupies a flexibility midpoint between the rigid primary amine analog 2-(1-aminopropyl)phenol (nRotB = 2) and highly flexible linear amino alcohols [1]. This intermediate flexibility allows adaptation to diverse metal coordination geometries and protein binding pockets without the entropic penalty of full conformational freedom. In the context of 2-(aminoalkyl)phenol chiral ligands, the Cimarelli review documents that N-alkyl substitution modulates both enantioselectivity and reaction rate through conformational pre-organisation effects [2].

Rotatable Bonds
Reported
5 rotatable bonds vs. 2 (primary amine)
Supports flexible chelation modes
Allows tridentate coordination geometry
Conformational sampling Induced-fit binding Ligand flexibility

Procurement-Relevant Application Scenarios for 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol


Chiral Ligand Screening for Enantioselective Organozinc Addition to Aldehydes

Enantiopure 2-(aminoalkyl)phenol derivatives are established chiral ligands for the enantioselective addition of diethylzinc and other dialkylzinc reagents to aromatic and aliphatic aldehydes, a transformation that reliably achieves >90% enantiomeric excess with optimised ligand structures [1]. 2-{1-[(1-Hydroxypropan-2-yl)amino]propyl}phenol, with its two stereocenters and tridentate O,N,O coordination potential, is a strong candidate for systematic ligand screening in this reaction class. Procurement of the racemic mixture enables initial activity testing, with subsequent chiral resolution or asymmetric synthesis of the lead enantiomer pair once a hit is identified. The compound's TPSA of 52.5 Ų and XLogP3 of 2.2 ensure good solubility in the toluene/hexane solvent systems typically employed in organozinc chemistry .

Scaffold for Parallel Medicinal Chemistry Library Synthesis

The secondary amine handle allows clean, single-step N-derivatisation via reductive amination, acylation, or sulfonylation to generate diverse compound libraries without the bis-functionalisation complications of primary amine precursors [1]. The phenolic OH provides an orthogonal functionalisation site for O-alkylation or esterification. The 95% commercial purity supports direct use in parallel synthesis workflows, with the two stereocenters enabling diastereomeric library expansion from a single scaffold. This scaffold is particularly suited to medicinal chemistry programs targeting aminergic GPCRs, where 2-(aminoalkyl)phenol substructures are recurrent pharmacophoric elements.

Nickel-Catalysed Enantioselective Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

The Cimarelli group has demonstrated that enantiopure 2-(aminoalkyl)phenols function as effective chiral ligands in nickel-catalysed enantioselective addition of organozinc reagents to chalcones and related α,β-unsaturated carbonyl substrates [1]. The N-(1-hydroxypropan-2-yl) substituent in the target compound introduces an additional chelating hydroxyl group absent in simpler 2-(aminoalkyl)phenol ligands, potentially altering the coordination sphere at nickel and thereby modulating both catalytic activity and enantioselectivity. Systematic evaluation of this ligand against literature benchmarks represents a high-value research application.

Chiral Shift Reagent Development for Carboxylic Acid Enantiopurity Determination

2-(Aminoalkyl)phenol derivatives have documented utility as chiral shift reagents for the NMR-based determination of enantiomeric excess of carboxylic acids [1]. The target compound's secondary amine and two hydroxyl groups create a hydrogen-bonding network capable of forming diastereomeric complexes with chiral carboxylic acid analytes. The expanded rotatable bond framework (nRotB = 5) relative to simpler analogs may enhance diastereomeric differentiation by allowing greater conformational adaptation to the analyte, potentially improving NMR signal separation between enantiomers.

Application
Selection Property
Validation Focus
Enantioselective organozinc additions
Chiral ligand library screening
Enantioselectivity and diastereomeric pairing
Medicinal chemistry library synthesis
Secondary amine derivatisation handle
Selective N-functionalisation efficiency
Ni-catalysed conjugate additions
Tridentate O,N,O coordination potential
Catalytic activity and stereoselectivity review
Chiral shift reagent development
Hydrogen-bonding network capacity
Diastereomeric NMR signal separation
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